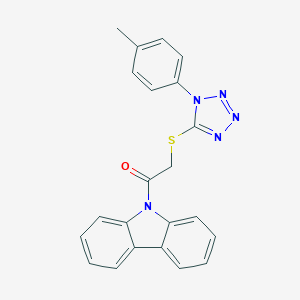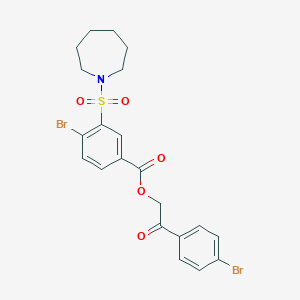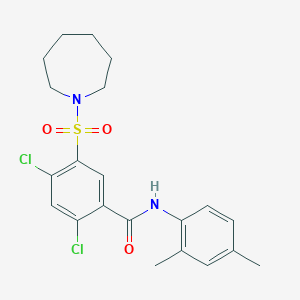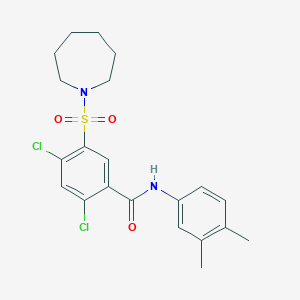
2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide is a complex organic compound that features a carbazole moiety linked to a tetrazole group via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide typically involves multi-step organic reactions. One common approach is to start with the carbazole derivative and introduce the ethanone group through Friedel-Crafts acylation. The tetrazole moiety can be introduced via a nucleophilic substitution reaction using appropriate tetrazole precursors. The final step involves the formation of the sulfanyl bridge, which can be achieved through thiolation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and other electrophiles under nucleophilic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The carbazole moiety is known for its electron-rich properties, which can facilitate interactions with electron-deficient sites in biological molecules. The tetrazole group can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
1-(9H-carbazol-9-yl)ethanone: A simpler analog lacking the tetrazole and sulfanyl groups.
1-(9-ethyl-9H-carbazol-3-yl)ethanone: A derivative with an ethyl group instead of the tetrazole moiety.
1-(3,6-dinitro-carbazol-9-yl)ethanone: A nitro-substituted analog with different electronic properties.
Uniqueness
2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide stands out due to its combination of a carbazole core with a tetrazole moiety and a sulfanyl bridge. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C22H17N5OS |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-carbazol-9-yl-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C22H17N5OS/c1-15-10-12-16(13-11-15)27-22(23-24-25-27)29-14-21(28)26-19-8-4-2-6-17(19)18-7-3-5-9-20(18)26/h2-13H,14H2,1H3 |
InChI Key |
KBDIDMRPKPDLAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone](/img/structure/B285314.png)

![Bis[4-(1-azepanylsulfonyl)phenyl] sulfone](/img/structure/B285318.png)
![N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B285321.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide](/img/structure/B285322.png)


![2-[benzenesulfonyl(methyl)amino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B285326.png)
![3-[(2-Thienylcarbonyl)amino]phenyl 1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285327.png)
![N-(4-iodophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285329.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B285330.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285331.png)
![N-(2,4-difluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285332.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285334.png)
